molecular formula C9H11BO5 B13405274 3-Acetoxy-4-methoxyphenylboronic acid

3-Acetoxy-4-methoxyphenylboronic acid

Cat. No.: B13405274
M. Wt: 209.99 g/mol
InChI Key: MPQVDHLVPHARQS-UHFFFAOYSA-N
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Description

3-Acetoxy-4-methoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an acetoxy group (-OAc) at the 3-position and a methoxy group (-OMe) at the 4-position. It is commonly utilized as a pinacol ester (this compound pinacol ester, CAS: 917757-44-9) to enhance stability and reactivity in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C9H11BO5

Molecular Weight

209.99 g/mol

IUPAC Name

(3-acetyloxy-4-methoxyphenyl)boronic acid

InChI

InChI=1S/C9H11BO5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5,12-13H,1-2H3

InChI Key

MPQVDHLVPHARQS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)OC(=O)C)(O)O

Origin of Product

United States

Preparation Methods

Overview

3-Acetoxy-4-methoxyphenylboronic acid is a phenylboronic acid derivative that can be used in various synthetic reactions. Boronic acids are generally stable and can be easily synthesized, making them useful in medicinal chemistry.

Synthesis Methods

  • Palladium-Catalyzed Coupling Reactions Compounds can be synthesized through palladium-catalyzed coupling reactions using substituted 3-bromo-2-phenyl-2H-indazole or 3-bromo-1H-indazole, the appropriate phenylboronic acid or phenylboronic acid pinacol ester, palladium (II) acetate, triphenylphosphine, and sodium carbonate under microwave irradiation.

    • The reaction mixture is heated at 150 °C under microwave irradiation for 20 minutes.

    • The reaction is then poured into water and extracted with ethyl acetate. The organic phase is washed with brine, dried with anhydrous sodium sulfate, and concentrated under vacuum. The residue is purified by column chromatography using hexane-ethyl acetate.

  • From Commercially Available Pinacol Ester this compound can be obtained from commercially available this compound pinacol ester. The acetoxy group can be hydrolyzed in situ under basic reaction conditions to directly obtain the desired compounds.

General Procedures for Synthesis of Phenylboronic acids

  • Transmetallation of Aromatic Silanes and Stannanes Trialkylaryl silanes and stannanes are transmetallated with a boron halide, resulting in an arylboron dibromide compound that then undergoes acidic hydrolysis, forming relatively simple phenylboronic acids.
  • Bromine–Lithium Exchange Reactions Boronic acids can be synthesized using flow chemistry. By suppressing the protonation and butylation side reactions through flow chemistry, the borylation reaction is prioritized, accomplishing the synthesis of a phenylboronic acid.

Characterization

Synthesized compounds are typically characterized by the following methods:

  • 1H NMR and 13C NMR spectroscopy
  • Mass spectrometry

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The compound can be reduced to yield corresponding alcohols.

    Substitution: The acetoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phenol derivatives, alcohols, and substituted phenylboronic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Acetoxy-4-methoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetoxy-4-methoxyphenylboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the presence of the acetoxy and methoxy groups, which enhance the reactivity and stability of the compound during the reaction .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₅H₂₁BO₅ (pinacol ester form) .
  • Molecular Weight : 292.137 g/mol .
  • Purity : ≥95% (commercially available) .
  • Storage : Stable at 2–8°C under inert conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The acetoxy-methoxy substitution pattern distinguishes this compound from other phenylboronic acids. Below is a comparison with structurally related boronic acids:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reactivity Notes
3-Acetoxy-4-methoxyphenylboronic acid 3-OAc, 4-OMe 292.137 (pinacol ester) Cytotoxic hybrids, drug intermediates Acetoxy hydrolyzes in basic conditions
4-Methoxyphenylboronic acid 4-OMe 151.96 Suzuki couplings, sensors Higher stability; no labile groups
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid 3-OMe, 4-COOMe 210.00 Organic synthesis, agrochemicals Electron-withdrawing COOMe reduces reactivity
4-Methoxy-3-(trifluoromethyl)phenylboronic acid 4-OMe, 3-CF₃ 219.95 Fluorinated drug candidates CF₃ group enhances lipophilicity
3-Chloro-4-isopropoxyphenylboronic acid 3-Cl, 4-O-iPr 228.48 Specialty polymers Steric hindrance from iPr slows coupling

Reactivity and Stability

  • Acetoxy Group : The 3-acetoxy substituent in the target compound is prone to hydrolysis under basic conditions, enabling one-pot synthesis of hydroxylated derivatives without pre-protection . This contrasts with 4-methoxyphenylboronic acid , which lacks hydrolyzable groups and is more stable but less versatile in stepwise syntheses .
  • Electron-Donating vs. Withdrawing Groups : Compared to 3-methoxy-4-(methoxycarbonyl)phenylboronic acid , which has an electron-withdrawing methoxycarbonyl group, the target compound’s methoxy and acetoxy groups are electron-donating, enhancing its nucleophilicity in cross-coupling reactions .

Industrial and Research Relevance

  • Pharmaceutical Utility : The target compound’s acetoxy group is leveraged in cytotoxic hybrid molecules (e.g., compound 5 in ), outperforming simpler analogs like 4-methoxyphenylboronic acid in bioactivity due to its tunable hydrolysis .
  • Cost and Availability : While the pinacol ester form is commercially available (≥95% purity, $185–613/g), analogs like 3-fluoro-4-(methoxycarbonyl)phenylboronic acid are more expensive ($3,000–9,800/g) due to specialized fluorination steps .

Research Findings and Data

Stability Data

  • Thermal Stability: The pinacol ester form remains stable at room temperature for >6 months when stored at 2–8°C, whereas non-esterified boronic acids (e.g., 4-methoxyphenylboronic acid) require rigorous anhydrous conditions .

Q & A

Q. What are the common synthetic routes for 3-Acetoxy-4-methoxyphenylboronic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalizing a phenylboronic acid precursor. A general approach includes:

Starting Materials : Use 4-methoxyphenylboronic acid (or derivatives) as a base structure. Introduce the acetoxy group via esterification or substitution reactions.

Catalysts : Employ palladium catalysts for Suzuki-Miyaura coupling if constructing the boronic acid moiety in situ .

Reaction Optimization :

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
  • Protecting Groups : Use acetyl chloride under anhydrous conditions to introduce the acetoxy group while preserving boronic acid functionality .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/water mixtures improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C4, acetoxy at C3). Look for characteristic peaks:
  • Methoxy: δ ~3.8 ppm (singlet).
  • Acetoxy: δ ~2.3 ppm (CH₃) and ~169 ppm (C=O in ¹³C NMR) .

Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 224.04 (C₉H₁₁BO₅).

HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>98%) and detect trace impurities .

FT-IR : Identify B-O (∼1350 cm⁻¹) and ester C=O (∼1740 cm⁻¹) stretches .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in a sealed container to prevent hydrolysis of the acetoxy group .
  • Moisture Control : Use desiccants (silica gel) to avoid boronic acid degradation to boric acid.
  • Light Sensitivity : Protect from UV exposure by using amber glass vials .
  • Solvent Stability : Dissolve in anhydrous DMSO (for long-term storage) to prevent aggregation .

Advanced Research Questions

Q. How can cross-coupling reaction efficiencies be enhanced using this compound as a reagent?

Methodological Answer: Optimize Suzuki-Miyaura or Chan-Lam couplings:

Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl halide couplings. For Chan-Lam, Cu(OAc)₂ with ligands (e.g., pyridine) improves yields .

Base Choice : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) in THF/H₂O mixtures maintains pH 9–10, critical for boronate formation.

Byproduct Mitigation :

  • Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar).
  • Competing Hydrolysis : Pre-dry solvents (molecular sieves) to preserve boronic acid .

Q. What strategies resolve spectral data contradictions when analyzing derivatives of this compound?

Methodological Answer: Address discrepancies via:

Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted) to clarify overlapping NMR signals .

2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing acetoxy vs. methoxy carbons) .

X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) with single-crystal data .

Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. How does the acetoxy group influence the compound's reactivity compared to other substituents?

Methodological Answer: The acetoxy group modifies reactivity through:

Electronic Effects :

  • Electron-Withdrawing : Reduces electron density at the boronic acid, slowing protodeboronation but enhancing electrophilic cross-coupling .

Steric Effects :

  • Ortho-Substitution : The acetoxy group at C3 introduces steric hindrance, reducing undesired dimerization in Suzuki reactions .

Hydrolytic Stability : Acetoxy is more hydrolytically stable than hydroxyl groups, making the compound suitable for aqueous reactions .

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